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Beta-defensin 5

Cat. No.: B1578056
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Description

Beta-defensin 5 is a cationic host defense peptide belonging to the defensin family, which are key effectors of the innate immune system . This peptide is characterized by its antimicrobial and immunomodulatory properties, playing a critical role in maintaining barrier integrity and defending against microbial colonization at epithelial surfaces . Research indicates that this compound demonstrates immunomodulatory functions by influencing inflammatory signaling pathways. Studies have shown it can modulate the host response by downregulating key immune pathways such as IL-17, toll-like receptor (TLR), and NOD-like receptor signaling . Concurrently, it can upregulate various metabolic pathways, suggesting a role in energy conservation during immune challenge . Its mechanisms are multifaceted, involving direct interaction with microbial membranes, leading to membrane disruption and cell lysis, as well as complex interactions with host cells . In vitro studies on related defensins highlight that the structured, disulfide-bond-stabilized form of the peptide is crucial for its full antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . Furthermore, this compound engages in host cell signaling. Evidence suggests that it can bind to intestinal epithelial cells and induce the secretion of chemokines like IL-8 in a structure-dependent manner, a response that can be synergistically enhanced by co-stimulation with tumor necrosis factor-alpha (TNF-α) . Research also points to a role in regulating metabolic health and gut barrier function. Animal model studies have shown that defensin administration can improve parameters of hepatic steatosis, attenuate glucose intolerance, and enhance intestinal integrity by upregulating the expression of tight junction proteins and mucins . This peptide is essential for research applications in innate immunity, infectious disease, mucosal biology, and the study of metabolic syndromes linked to gut barrier impairment. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

QSINNPVSCVTHGGICWGRCPGSFRQIGTCGLGKVRCCKKK

Origin of Product

United States

Genomic and Molecular Architecture of Beta Defensin 5

Gene Structure and Organization

The fundamental structure of beta-defensin genes, while generally conserved, exhibits some variation across species and even within the gene family.

Exon-Intron Configuration

Mammalian β-defensin genes typically feature a characteristic two-exon structure. physiology.orgphysiology.org These two exons are separated by an intron of variable size, which can range from 1 to 10 kilobases (kb) in most cases. physiology.org This is a contrast to α- and θ-defensins, which usually have introns of less than 1 kb. physiology.org While the two-exon model is predominant for most mammalian β-defensins, some genes within the family have been found to contain additional exons that may encode for an internal pro-sequence, parts of the carboxy-terminal mature sequence, or untranslated regions. physiology.org In some species, like fish, β-defensin genes are composed of three exons and two introns. researchgate.netmdpi.com

Signal Peptide and Prosegment Encoding Regions

The first exon of a typical mammalian β-defensin gene, such as that for Beta-defensin 5, encodes the prepropeptide. physiology.org This includes a hydrophobic, leucine-rich signal sequence and a prosegment. physiology.orgphysiology.org The signal peptide is essential for directing the newly synthesized peptide into the secretory pathway. The prosegment is a short propiece that is later cleaved to produce the active peptide. oup.com Analysis of cattle β-defensin peptide sequences has shown that specific amino acid motifs within the signal peptide and prosegment region can distinguish between different clusters of β-defensin genes. nih.govresearchgate.net

Mature Peptide Encoding Region

The second exon is primarily responsible for encoding the mature peptide of the β-defensin. physiology.orgphysiology.org This region contains the characteristic six-cysteine motif that defines the β-defensin family and is crucial for its three-dimensional structure and function. physiology.org The disulfide bonds formed between these cysteine residues (C1-C5, C2-C4, and C3-C6) are vital for the peptide's stability and resistance to proteolytic degradation. physiology.org While the signal sequence encoded by the first exon tends to be conserved within subgroups of β-defensins, the region of the second exon encoding the mature peptide shows a higher degree of sequence divergence, which is thought to be driven by positive selection to combat a wide array of pathogens. oup.comresearchgate.net

Chromosomal Localization and Gene Clustering

A defining characteristic of beta-defensin genes is their organization into dense clusters on specific chromosomes.

Synteny and Conservation of Gene Clusters

Beta-defensin genes are found in four to five syntenic clusters in the genomes of humans, mice, rats, and dogs. physiology.orgresearchgate.net These clusters are located on different chromosomes and can span from 55 to 1,118 kb. physiology.org For instance, in humans, these clusters are found on chromosomes 8p23.1, 20p13, and 20q11.1, with a smaller cluster on 6p12. frontiersin.orgpnas.org The this compound gene (DEFB105A) in humans is located on chromosome 8p23.1. genecards.orgwikipedia.org

The organization of genes within these clusters, including their order and orientation, is often conserved across different mammalian species, a condition known as synteny. physiology.orgpnas.org This suggests that these gene clusters arose from a common ancestor and have been maintained due to their conserved functions. nih.gov For example, extensive synteny is observed between human and mouse β-defensin gene clusters. pnas.org In cattle, four syntenic clusters of β-defensin genes have been identified on chromosomes 8, 13, 23, and 27. physiology.orgroyalsocietypublishing.org The conservation of these gene clusters across evolutionary time points to their functional importance. nih.gov

Species Chromosomal Location of Beta-Defensin Clusters Number of Clusters
Human8p23.1, 20p13, 20q11.1, 6p124-5 physiology.orgfrontiersin.orgpnas.org
Mouse1, 2, 8, 145 pnas.org
RatNot explicitly detailed4 researchgate.net
DogNot explicitly detailed4 researchgate.net
Cattle8, 13, 23, 274 physiology.orgroyalsocietypublishing.org
Chicken3q3.5-q3.71 d-nb.info

Copy Number Variation (CNV) and its Implications

The genomic regions containing beta-defensin gene clusters are prone to structural variations, most notably copy number variation (CNV). frontiersin.org CNV refers to differences in the number of copies of a particular gene or DNA segment between individuals. royalsocietypublishing.org The human β-defensin cluster on chromosome 8p23.1, which includes the gene for this compound, exhibits extensive CNV. physiology.org This region contains a repeat unit that can be present in 2 to 8 copies in the general population, with a modal copy number of four. frontiersin.org

Protein Structure and Conformational Aspects

This compound (BD-5), also known as Defensin (B1577277) Beta 105 (DEFB105), is a member of the beta-defensin family of small, cationic, antimicrobial peptides. prospecbio.comgenecards.orgmybiosource.com Like other defensins, its function is intrinsically linked to its three-dimensional structure. The defensin family is characterized by a highly conserved motif of six cysteine residues, which is fundamental to their structure and function. frontiersin.org

A defining feature of the beta-defensin family is a conserved framework of six cysteine residues. frontiersin.org These residues form three specific intramolecular disulfide bonds that are crucial for stabilizing the peptide's tertiary structure. prospecbio.commdpi.com For beta-defensins, the characteristic disulfide connectivity is between the first and fifth cysteines (Cys1-Cys5), the second and fourth (Cys2-Cys4), and the third and sixth (Cys3-Cys6). mdpi.complos.orgacs.org This specific arrangement distinguishes them from alpha-defensins, which have a different Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 bonding pattern. mdpi.compnas.org

In Human this compound (coded by genes DEFB105A and DEFB105B), the mature peptide contains this signature six-cysteine motif. uniprot.orgnih.govgenscript.com The disulfide bridges stabilize the molecule, and their integrity is essential for certain biological activities. prospecbio.comuniprot.org Research on human defensin 5 disulfide array mutants has demonstrated that the deletion of these disulfide bonds leads to a reduction in antibacterial activity against Staphylococcus aureus. nih.gov This underscores the importance of the native disulfide array for the full functional potency of this compound against specific pathogens. nih.gov

Despite often having low sequence similarity in their amino acid composition, members of the beta-defensin family exhibit a remarkably conserved three-dimensional structure. frontiersin.orgfrontiersin.org Nuclear magnetic resonance (NMR) studies of other human beta-defensins have confirmed a high degree of similarity in their tertiary folds. frontiersin.org The core structure consists of a triple-stranded, antiparallel β-sheet, which is held together by the three intramolecular disulfide bonds. plos.orgacs.orgfrontiersin.org Some beta-defensins may also possess a short α-helical region at the N-terminus. plos.orgfrontiersin.org

Computational models of the three-dimensional structure of this compound (DEFB105B) are available and show the characteristic defensin fold. proteinatlas.orgproteinatlas.org This conserved architecture, often referred to as the defensin motif, is considered essential for their biological functions. ebi.ac.uk The stability conferred by this structure is crucial for the peptide's role in the immune system.

The biological functions of this compound, which include antimicrobial and immunomodulatory activities, are closely tied to its molecular structure. prospecbio.comfrontiersin.org The cationic and amphipathic nature of the folded peptide allows it to interact with and disrupt the negatively charged membranes of microorganisms, a key mechanism for its antimicrobial action. frontiersin.org

For this compound, the correctly folded structure, stabilized by its disulfide bonds, is critical for at least some of its functions. As noted, the native disulfide array is a requirement for its effective antibacterial activity against Staphylococcus aureus. nih.gov In addition to direct antimicrobial action, beta-defensins can act as immunomodulators by chemoattracting immune cells like immature dendritic cells and memory T cells. prospecbio.compnas.orgfrontiersin.org This chemokine-like activity generally requires a well-defined tertiary structure to facilitate binding to specific cell surface receptors, such as the CCR6 receptor, a known target for some beta-defensins. pnas.orgpnas.org Therefore, the structural integrity of this compound is likely pivotal for both its direct antimicrobial and its immunomodulatory roles.

The activity of some defensins can be modulated by the local redox environment, which can alter their disulfide bonding and, consequently, their structure and function. frontiersin.orgmdpi.com For instance, Human Beta-defensin 1 (hBD-1) displays weak antimicrobial activity in its oxidized form (with intact disulfide bonds) but becomes a potent antimicrobial against commensal bacteria and some pathogens when its disulfide bonds are reduced. nih.govresearchgate.net This reduction unmasks its antimicrobial power and can induce the formation of net-like structures that entrap bacteria, a function dependent on the presence of cysteine residues. researchgate.netplos.org

This redox-dependent regulation allows for different functional states of the peptide depending on the physiological context. plos.orgunits.it While this mechanism has been described for other defensins, including human α-defensin 5 (HD-5), specific research findings on the redox-dependent structural states and the corresponding changes in activity for this compound (DEFB105) are not extensively documented in current literature. mdpi.compnas.org The potential for this compound to exhibit similar redox-modulated functions remains an area for further investigation.

Compound and Gene Name Reference

Gene/Protein NameSynonyms
This compoundBD-5, hBD-5, Defensin Beta 105, DEFB105
DEFB105ABD5, DEFB105, DEFB5
DEFB105BBD-5, DEFB-5, DEFB105
Human Beta-defensin 1hBD-1
Human Beta-defensin 2hBD-2
Human Beta-defensin 3hBD-3
Human alpha-defensin 5HD-5
Staphylococcus aureusN/A
Escherichia coliN/A

Structural Features of Human this compound

FeatureDescriptionSource(s)
Gene Names DEFB105A, DEFB105B uniprot.orgnih.gov
Molecular Mass ~5.8 kDa (recombinant) prospecbio.comraybiotech.com
Amino Acid Count 51 (recombinant mature peptide) prospecbio.comraybiotech.com
Key Structural Motif 6 conserved Cysteine residues prospecbio.comfrontiersin.org
Disulfide Bonding Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pattern (characteristic of β-defensins) mdpi.complos.orguniprot.org
Tertiary Structure Triple-stranded antiparallel β-sheet plos.orgacs.orgfrontiersin.org

Expression and Transcriptional Regulation of Beta Defensin 5

Beta-defensin 5 (DEFB5) is a crucial component of the innate immune system, providing a first line of defense against invading pathogens. Its expression is tightly controlled, involving both constitutive presence in certain tissues and inducible responses to microbial and inflammatory signals. This regulation is orchestrated by complex signaling pathways that ensure a rapid and effective immune response.

Biological Functions and Mechanisms of Action

Direct Antimicrobial Activity

Beta-defensin 5 exhibits broad-spectrum antimicrobial activity, targeting bacteria, fungi, viruses, and some parasites. nih.govwikipedia.org This direct action against invading microbes is a cornerstone of its protective function.

Mechanisms of Microbial Membrane Disruption (Pore Formation, Depolarization)

The primary mechanism by which this compound and other defensins exert their antimicrobial effect is through the disruption of microbial cell membranes. nih.govprospecbio.comnih.gov As cationic peptides, they are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. wikipedia.orgmdpi.com This initial binding is a critical step that precedes membrane destabilization.

Once bound, defensins can disrupt the membrane through several proposed models:

Pore Formation: Defensin (B1577277) molecules can aggregate and insert themselves into the lipid bilayer, forming pores or channels. mdpi.comencyclopedia.pubfrontiersin.org This leads to the leakage of essential ions and metabolites, disrupting the electrochemical gradient across the membrane. mdpi.com

Membrane Depolarization: The influx and efflux of ions through these pores cause a rapid depolarization of the microbial membrane. nih.govmdpi.com This dissipates the membrane potential, which is vital for cellular processes like energy production and transport, ultimately leading to cell death. mdpi.com

Carpet Model: In this model, defensins accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. nih.govebi.ac.uk This extensive binding disrupts the membrane's structure and integrity without necessarily forming discrete pores, leading to membrane disintegration. nih.gov

The amphipathic nature of beta-defensins, possessing both hydrophobic and hydrophilic regions, facilitates their insertion into the phospholipid membrane, thereby compromising the integrity of the cell wall. nih.gov

Bacterial Aggregation and Inhibition of Cell Wall Synthesis

Beyond direct membrane damage, this compound can also combat bacterial infections through other mechanisms:

Bacterial Aggregation: Beta-defensins can induce the aggregation of bacteria. nih.govfrontiersin.org This clumping of bacterial cells can impede their motility and ability to colonize host tissues. Aggregated bacteria may also be more susceptible to other components of the immune system. Some studies suggest that bacteria within these aggregates might be better protected against the peptide's lethal effects. frontiersin.org

Inhibition of Cell Wall Synthesis: There is evidence that defensins can interfere with the synthesis of the bacterial cell wall. nih.govnih.govmdpi.com This can occur through the binding to lipid II, a crucial precursor molecule in the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govmdpi.com By sequestering lipid II, defensins prevent the proper formation of the cell wall, leading to cell lysis. nih.gov Some defensins have been shown to downregulate the expression of genes involved in the synthesis of key cell wall components like peptidoglycan and teichoic acid. mdpi.com

Antiviral Activity and Mechanisms

Beta-defensins, including likely orthologs of this compound, demonstrate activity against a range of enveloped and non-enveloped viruses. nih.govwikipedia.orgnih.gov The antiviral mechanisms are diverse and can target different stages of the viral life cycle:

Direct Interaction with Virions: Defensins can bind directly to viral particles. For enveloped viruses, this can lead to the disruption of the viral envelope, similar to their action on bacterial membranes. mdpi.combiomolther.org

Inhibition of Viral Entry: Defensins can block the attachment and entry of viruses into host cells. biomolther.org This can be achieved by binding to viral glycoproteins or to host cell surface receptors that viruses use for entry, such as heparan sulfate (B86663) proteoglycans. nih.govbiomolther.org

Inhibition of Post-Entry Events: Some defensins can interfere with viral replication even after the virus has entered the host cell. nih.govoup.com The precise mechanisms for this are still being elucidated but may involve disruption of intracellular signaling pathways required for viral replication. nih.govmdpi.com

It's important to note that while direct antiviral activity has been established for many defensins, the specific mechanisms for beta-defensins are generally less well-characterized compared to alpha-defensins. nih.gov

Antifungal Activity

This compound is also effective against various fungal pathogens, including species like Candida albicans. nih.govnih.govnih.gov The primary mechanism of antifungal activity is similar to its antibacterial action, involving the permeabilization and disruption of the fungal cell membrane. nih.govunits.it

Studies have shown that human beta-defensins can cause morphological and structural changes in the external and internal membranes of yeast. mdpi.com Furthermore, some beta-defensins require specific fungal cell surface proteins, such as Ssa1, for their fungicidal activity against C. albicans. asm.org

Activity Against Parasites and Other Microorganisms

The antimicrobial spectrum of beta-defensins extends to various parasites. nih.govnih.gov Research has indicated that beta-defensins can exhibit killing activity against parasites such as Cryptosporidium parvum sporozoites. nih.gov Human defensin-5 has also been shown to reduce the viability of Toxoplasma gondii through concentration-dependent aggregation. researchgate.net

In one study, Human defensin 5 (HD5) was found to inhibit the development of the malaria parasite Plasmodium yoelii in Anopheles stephensi mosquitoes by stimulating the mosquito's innate immune response. mdpi.com While the direct role of beta-defensins against some parasites like Giardia lamblia is still under investigation, alpha-defensins have demonstrated the ability to kill G. lamblia trophozoites in vitro. mdpi.comnih.gov

Neutralization of Bacterial Toxins

In addition to directly targeting microbes, defensins can also neutralize the harmful toxins produced by bacteria. nih.govfrontiersin.org This represents a significant, indirect mechanism of host protection. Human α-defensin-5 has been shown to effectively neutralize toxins from Clostridioides difficile (TcdA, TcdB, and CDT) and the lethal factor from Bacillus anthracis. frontiersin.orgpeerj.com

The proposed mechanism for toxin neutralization involves the defensin acting as a molecular "anti-chaperone." nih.gov Defensins can exploit the inherent thermodynamic instability of bacterial toxins, promoting their unfolding and causing them to precipitate into inactive aggregates. nih.gov A simplified derivative of human defensin 5, HD5d5, demonstrated a strong ability to bind to and neutralize the pathogenic outer membrane protein A of Acinetobacter baumannii. asm.org

Data Tables

Table 1: Summary of Antimicrobial Activities of this compound and Related Defensins

Pathogen TypeExamples of Targeted PathogensPrimary Mechanism(s) of Action
Bacteria (Gram-negative) Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimuriumMembrane disruption (pore formation, depolarization), inhibition of cell wall synthesis, bacterial aggregation. nih.govnih.govmdpi.com
Bacteria (Gram-positive) Staphylococcus aureus, Enterococcus faecalisMembrane disruption, inhibition of cell wall synthesis. nih.govnih.govmdpi.com
Viruses (Enveloped) Herpes Simplex Virus, Influenza A VirusDirect disruption of viral envelope, inhibition of viral entry. nih.govmdpi.combiomolther.org
Viruses (Non-enveloped) Human Papillomavirus, AdenovirusInhibition of post-entry events, blocking viral trafficking. nih.govoup.com
Fungi Candida albicansMembrane permeabilization and disruption. nih.govmdpi.comnih.gov
Parasites Cryptosporidium parvum, Toxoplasma gondii, Plasmodium yoeliiDirect damage to parasites, induction of host immune response, aggregation. nih.govresearchgate.netmdpi.com

Table 2: Mechanisms of this compound Action

MechanismDescriptionKey Molecular Interactions
Membrane Disruption Formation of pores or channels in the microbial membrane, leading to depolarization and leakage of cellular contents. nih.govnih.govmdpi.comElectrostatic interaction with negatively charged membrane components (LPS, teichoic acids). wikipedia.orgmdpi.com
Inhibition of Cell Wall Synthesis Interference with the production of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.govmdpi.comBinding to lipid II precursor molecules. nih.govmdpi.com
Bacterial Aggregation Inducing clumping of bacterial cells, which can limit their motility and colonization. nih.govfrontiersin.orgSurface interactions between defensins and bacterial cells.
Antiviral Activity Disruption of viral envelopes, blocking of viral entry into host cells, and inhibition of intracellular replication. nih.govnih.govmdpi.comBinding to viral glycoproteins or host cell receptors. nih.govbiomolther.org
Toxin Neutralization Inactivation of bacterial toxins by promoting their unfolding and aggregation. nih.govfrontiersin.orgnih.govInteraction with thermodynamically unstable regions of toxin proteins. nih.gov

Immunomodulatory Roles of this compound

This compound (BD-5), like other members of the defensin family, exhibits a range of immunomodulatory functions that extend beyond its direct antimicrobial activities. These peptides play a crucial role in orchestrating the host's immune response to infection and inflammation.

Chemoattraction of Immune Cells

Beta-defensins, including BD-5, act as chemoattractants, recruiting various immune cells to sites of infection or inflammation. frontiersin.orgmdpi.com This function is critical for initiating a timely and effective immune response. Beta-defensins can attract a variety of immune cells, including immature dendritic cells, memory T cells, monocytes, macrophages, and neutrophils. frontiersin.orgscirp.org This chemoattraction is often mediated through interactions with chemokine receptors, such as CCR6 and CCR2. mdpi.comscirp.orgaai.org

Key Research Findings on Chemoattraction:

Dendritic Cells: Beta-defensins are known to be chemotactic for immature dendritic cells. mdpi.comprospecbio.commybiosource.comthermofisher.comcellsciences.com This recruitment is significant as dendritic cells are potent antigen-presenting cells that initiate adaptive immune responses. nih.gov The interaction is often mediated by the chemokine receptor CCR6, which is expressed on these cells. nih.gov

T Cells: Beta-defensins also attract memory T cells, contributing to the adaptive immune response. prospecbio.commybiosource.comthermofisher.comcellsciences.com Like dendritic cells, this chemoattraction can be mediated by CCR6. nih.gov Some studies suggest that beta-defensins can also recruit CD4+ T cells through a CCR6-independent mechanism. frontiersin.org

Monocytes and Macrophages: Various human beta-defensins can attract monocytes. frontiersin.org Specifically, hBD-3 has been shown to induce chemotaxis of monocytes and macrophages through the chemokine receptor CCR2. mdpi.com The chemoattractant activity of some defensins for monocytes has been observed at nanomolar concentrations. prospecbio.com

Neutrophils: Activated neutrophils can be attracted by certain beta-defensins. frontiersin.org

Table 1: Immune Cells Chemoattracted by Beta-defensins

Immune Cell Type Attracted by Beta-defensins? Key Receptors Involved
Dendritic Cells (immature) Yes CCR6
T Cells (memory) Yes CCR6
Monocytes Yes CCR2
Macrophages Yes CCR2
Neutrophils (activated) Yes CCR6

Linking Innate and Adaptive Immunity

The chemoattractant properties of beta-defensins serve as a critical bridge between the innate and adaptive immune systems. frontiersin.orgnih.govmdpi.comoup.com By recruiting antigen-presenting cells like dendritic cells and memory T cells to the site of infection, beta-defensins facilitate the initiation of a specific and robust adaptive immune response. frontiersin.orgnih.govfrontiersin.org This role highlights them as "alarmins," endogenous molecules that signal tissue and cell damage and activate both innate and adaptive immunity. frontiersin.org The recruitment of dendritic cells by beta-defensins is a key step in this process, as it leads to antigen uptake, processing, and presentation to T cells, thereby activating a broad and durable immune response. jmb.or.kr

Modulation of Cytokine and Chemokine Production

Beta-defensins can modulate the production of various cytokines and chemokines, thereby influencing the nature and intensity of the immune response. This modulation can be either pro-inflammatory or anti-inflammatory depending on the context.

Human beta-defensins have been shown to induce the production of several key cytokines and chemokines in different cell types. For instance, in human keratinocytes, hBD-2, -3, and -4 can increase the gene expression and protein production of IL-6, IL-10, and various chemokines. frontiersin.org Similarly, studies on human peripheral blood mononuclear cells have shown that beta-defensins can upregulate a wide spectrum of cytokines. arvojournals.org

Key Cytokines and Chemokines Modulated by Beta-defensins:

Interleukin-6 (IL-6): Several studies have demonstrated that beta-defensins can induce the production of IL-6 in cells like keratinocytes and peripheral blood mononuclear cells. frontiersin.orgmdpi.comkarger.com

Interleukin-8 (IL-8): The induction of IL-8, a potent neutrophil chemoattractant, has been observed in various cell types, including intestinal and bronchial epithelial cells, in response to defensins. arvojournals.orgkarger.comnih.govscienceopen.com

Interleukin-10 (IL-10): Beta-defensins have shown a dual role with respect to IL-10, with some studies showing activation of its synthesis and others showing inhibition. frontiersin.orgmdpi.com

Tumor Necrosis Factor-alpha (TNF-α): The expression of TNF-α can be increased in human macrophages after treatment with hBD-3. karger.com

Interleukin-1β (IL-1β): Human defensin 5 (HD-5) has been shown to inhibit the release of both pro-IL-1β and mature IL-1β from activated human monocytes. aai.org Conversely, other beta-defensins can induce IL-1β production. mdpi.comkarger.com

Interleukin-17 (IL-17): IL-17 is a potent inducer of beta-defensin expression, particularly hBD-2, creating a positive feedback loop that can amplify inflammatory responses. aai.org

Table 2: Modulation of Cytokine and Chemokine Production by Beta-defensins

Cytokine/Chemokine Effect of Beta-defensins Cell Type(s)
IL-6 Increased production Keratinocytes, Peripheral Blood Mononuclear Cells
IL-8 Increased production Intestinal Epithelial Cells, Bronchial Epithelial Cells
IL-10 Increased or decreased production Keratinocytes, Peripheral Blood Mononuclear Cells
TNF-α Increased production Macrophages
IL-1β Decreased release or increased production Monocytes, Macrophages
IL-17 Production induced by IL-17 Airway Epithelium

Impact on Inflammatory Responses

The impact of beta-defensins on inflammatory responses is complex, with evidence supporting both pro-inflammatory and anti-inflammatory roles. frontiersin.org

Pro-inflammatory Effects:

The chemoattraction of immune cells and the induction of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α are clear pro-inflammatory functions. frontiersin.orgkarger.com

In human keratinocytes, certain beta-defensins have been shown to have a pro-inflammatory effect by increasing the expression of various inflammatory mediators. karger.com

Anti-inflammatory Effects:

Conversely, beta-defensins can also exhibit anti-inflammatory properties. For example, hBD-2 has been found to reduce pro-inflammatory cytokines like IL-1β and TNF-α in LPS-treated human peripheral blood mononuclear cells. mdpi.com

Human alpha-defensins have been shown to attenuate pro-inflammatory cytokine responses by dendritic cells. nih.gov

The ability of some defensins to inhibit the release of the potent pro-inflammatory cytokine IL-1β also points to an anti-inflammatory role. aai.org

The balance between these opposing effects likely depends on the specific defensin, its concentration, the target cell type, and the surrounding microenvironment.

Regulation of Host Metabolic Response to Infection

Recent research suggests that beta-defensins may play a role in regulating the host's metabolic response to infection and diet-induced metabolic changes. Oral administration of human β-defensin 2 (hBD-2) has been shown to improve gut barrier function and modulate host-microbe interactions, which can in turn affect metabolic parameters. mdpi.com Studies in mice fed a Western-style diet have indicated that oral administration of defensins can improve metabolic parameters and intestinal integrity. mdpi.com

Anti-apoptotic Effects on Immune Cells

Beta-defensins can exert anti-apoptotic effects, particularly on immune cells. Human β-defensins have been shown to have anti-apoptotic effects on polymorphonuclear leukocytes by activating the chemokine receptor CCR6. mdpi.com This involves the downregulation of pro-apoptotic factors and the upregulation of anti-apoptotic proteins. mdpi.com By promoting the survival of immune cells at sites of inflammation, beta-defensins can enhance the duration and effectiveness of the immune response. However, it is worth noting that in some contexts, such as on intestinal epithelial cells and primary CD4+ T cells, human defensin 5 has been reported to have pro-apoptotic effects. nih.gov

Beta Defensin 5 in Tissue Homeostasis and Preclinical Disease Models

Role in Epithelial Barrier Function and Integrity

The epithelial barrier is the body's first line of defense, and its integrity is paramount for preventing the invasion of pathogens and the uncontrolled passage of foreign substances. Beta-defensins are integral to this defense system. isciii.esnih.gov They are produced by epithelial cells at mucosal surfaces, where they contribute to both the physical and chemical aspects of the barrier. researchgate.netnih.gov

Beta-defensin 5, along with other beta-defensins, is thought to reinforce the epithelial barrier. While direct studies on DEFB5's specific mechanisms are emerging, the broader family of beta-defensins is known to enhance the function of tight junctions, the protein complexes that seal the space between epithelial cells. nih.gov This strengthening of the intercellular seal helps to maintain tissue integrity and regulate permeability. nih.gov In the oral cavity, for instance, beta-defensins are crucial for the integrity of the gingival epithelium, which provides a selective barrier against the diverse oral microbiome. nih.gov The disruption of this barrier can lead to inflammatory conditions.

Contribution to Microbiome Maintenance and Homeostasis

Beta-defensins are key regulators of the commensal microbial communities that inhabit various mucosal surfaces. nih.gov They contribute to a healthy and dynamic equilibrium by managing the cross-talk between the host and its resident microbes. nih.gov This "farming" of the microbiome is essential for preventing the overgrowth of potential pathogens (pathobionts) and maintaining physiological normality. nih.gov

This compound participates in this process through its selective antimicrobial activity. While potent against a range of pathogenic bacteria, it appears to tolerate or even promote the growth of beneficial commensal species. This selective pressure helps to shape the composition of the microbiome. For example, studies on the broader defensin (B1577277) family have shown that their expression levels can influence the relative abundance of major bacterial phyla, such as Firmicutes and Bacteroidetes, in the gut. asm.orgfrontiersin.org In the oral cavity, beta-defensins expressed from birth play a significant role in establishing the initial maternal-derived microbiome. nih.gov A disruption in beta-defensin expression can lead to dysbiosis, an imbalance in the microbial community that is linked to inflammatory conditions. nih.gov

Involvement in Wound Healing Processes

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Beta-defensins have been shown to participate in all stages of this process. nih.gov Their roles are not limited to preventing infection in the injured tissue but also include active signaling to promote tissue repair. frontiersin.orgkarger.com

This compound, like other beta-defensins, can stimulate the migration and proliferation of key skin cells such as keratinocytes and fibroblasts. frontiersin.orgkarger.com This is a critical step in re-epithelialization, the process of covering the wound with new epithelial tissue. The table below summarizes the observed effects of beta-defensins on cells involved in wound healing.

Cell TypeEffect of Beta-DefensinsReference
KeratinocytesIncreased migration and proliferation frontiersin.org
FibroblastsStimulated migration karger.com
MacrophagesChemoattraction frontiersin.org

Studies in Animal Models of Infection

Preclinical studies using animal models are crucial for understanding the in vivo function of beta-defensins in the context of infection.

The respiratory tract is a major site of beta-defensin expression, where they form a critical component of the innate immune defense against inhaled pathogens. nih.gov Studies in mouse models have demonstrated the importance of beta-defensins in controlling pulmonary infections. For instance, the absence of a specific beta-defensin can lead to delayed clearance of bacteria like Haemophilus influenzae from the lungs. frontiersin.org

A recent study investigated the role of bovine neutrophil beta-defensin-5 (B5) in a mouse model of pneumonia caused by multidrug-resistant Klebsiella pneumoniae. The findings, summarized in the table below, indicate that while B5 did not directly kill the bacteria in vitro, it provided significant protection in vivo. nih.gov

FindingObservation in B5-treated MiceReference
Bacterial LoadDecreased in lungs and spleen nih.gov
Lung HistopathologyAlleviated tissue damage nih.gov
Early Immune ResponseEnhanced recruitment of macrophages and dendritic cells nih.gov
Late Inflammatory ResponseDown-regulated levels of TNF-α, IL-1β, and IL-17 nih.gov

Another study using a mouse model of tuberculosis showed that intranasal administration of a vaccine containing bovine beta-defensin-5 as an adjuvant enhanced protective immunity against Mycobacterium bovis. nih.govtandfonline.com This suggests a role for DEFB5 in modulating adaptive immune responses in the lung. nih.govtandfonline.com

In the gastrointestinal tract, the epithelial lining is a critical barrier against a dense and diverse microbial population. aai.org Beta-defensins are expressed by intestinal epithelial cells and contribute to antimicrobial defense. aai.orgmdpi.com Their expression can be induced by inflammatory signals or the presence of invasive bacteria. aai.org

While much of the research in the gut has focused on alpha-defensins produced by Paneth cells, beta-defensins play a distinct role, particularly in the colon. mdpi.comscirp.org Animal models of intestinal infection have been instrumental in demonstrating the protective effects of defensins. For example, transgenic mice expressing human alpha-defensin 5 (HD5) show increased resistance to infection by Salmonella typhimurium. uniprot.org Studies on beta-defensins have shown that their administration can improve gut barrier function and metabolic parameters in mice fed a Western-style diet, which is known to disrupt intestinal integrity. mdpi.com This treatment was found to upregulate the expression of tight junction proteins and mucins. mdpi.com

The urinary tract is generally sterile, and a variety of defense mechanisms, including antimicrobial peptides, help to maintain this state. euti.orgnih.gov Both alpha and beta-defensins are expressed in the human urinary tract. nih.govmdpi.com Human beta-defensin 1 (hBD-1) is constitutively expressed in the kidney and bladder epithelium, where it is thought to provide an antimicrobial coating that prevents bacterial attachment. nih.gov

While the role of many defensins in urinary tract infections (UTIs) is an active area of investigation, human alpha-defensin 5 (HD5) has been shown to be expressed throughout the urothelium and its expression increases in the kidney during infection. nih.gov HD5 has demonstrated antimicrobial activity against common uropathogens. nih.gov Although direct studies on the specific role of this compound in animal models of UTI are less common, the collective evidence points to a coordinated defense by multiple defensins, including beta-defensins, to protect the urinary tract from infection. oup.com

Skin and Mucosal Infections

Beta-defensins are crucial components of the innate immune system, providing a first line of defense at mucosal surfaces. nih.govasm.org These small, cationic peptides are expressed by epithelial cells in various tissues, including the skin and oral mucosa, where they create a protective barrier against a wide range of pathogens. asm.orgmdpi.com Their expression can be constitutive or induced by inflammatory signals, such as bacterial components or cytokines. asm.org

In the oral cavity, beta-defensins are found in the major salivary glands, tongue, gingiva, and buccal mucosa, and are secreted into saliva. asm.org Human beta-defensin 1 (hBD-1) is thought to play a constitutive role in oral defense, while human beta-defensin 2 (hBD-2) expression is markedly induced by pro-inflammatory stimuli like interleukin-1β (IL-1β) and bacterial lipopolysaccharide (LPS). asm.org This suggests a two-tiered defense system where hBD-1 provides constant protection and hBD-2 is upregulated during infection or inflammation. asm.org The presence of these peptides in saliva, at concentrations estimated to be around 150 ng/ml, may be sufficient to exert microbicidal effects, especially when acting synergistically with other salivary antimicrobial factors like lysozyme (B549824) and lactoferrin. asm.org

In the context of skin inflammation, such as atopic dermatitis and psoriasis, the expression of beta-defensins is often altered. For instance, in atopic dermatitis, there is typically a decreased expression of β-defensins in skin lesions, which may contribute to the increased susceptibility to bacterial infections characteristic of the condition. frontiersin.orgnih.gov Conversely, in psoriasis, β-defensin expression is often elevated. nih.gov Specific beta-defensins, when upregulated, can also contribute to symptoms like itching by directly activating sensory neurons. nih.gov

Furthermore, beta-defensins are not only antimicrobial but also possess immunomodulatory functions. They can attract immune cells like monocytes and have been shown to have growth factor-like activity, suggesting a role in repairing injured mucosal sites. asm.org This dual function highlights their importance in both eliminating pathogens and restoring tissue integrity following an infection. asm.orgmdpi.com

Table 1: Expression and Regulation of Beta-Defensins in Skin and Mucosal Tissues

DefensinTissue/LocationExpression RegulationImplicated Role
hBD-1 Oral Mucosa, Salivary GlandsConstitutiveBaseline antimicrobial defense in the oral cavity. asm.org
hBD-2 Oral Mucosa, SkinInducible by IL-1β, LPS, TNF-α, bacteria. asm.orgInduced defense during infection and inflammation. asm.org
β-defensins SkinAltered in inflammatory conditions (decreased in atopic dermatitis, increased in psoriasis). frontiersin.orgnih.govContribution to inflammatory symptoms and susceptibility to infection. frontiersin.orgnih.gov

Mammary Gland Defense

The bovine mammary gland relies on the innate immune system as its primary defense against invading pathogens that cause mastitis, a costly disease in the dairy industry. mdpi.comasm.org Beta-defensins are a critical subset of antimicrobial peptides (AMPs) within this system, demonstrating potent bactericidal activity against major mastitis-causing bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net

Bovine this compound (BNBD5), along with other defensins like Tracheal Antimicrobial Peptide (TAP) and Lingual Antimicrobial Peptide (LAP), is constitutively expressed in the healthy mammary gland, including the parenchyma and mammary epithelial cells (MECs). mdpi.comfrontiersin.org The expression is found to be independent of age or lactation status. mdpi.com MECs are the predominant site of BNBD5 mRNA and protein expression, indicating they secrete this defensin into milk. mdpi.comasm.org

During an infection (mastitis), the expression of BNBD5 is significantly upregulated. asm.orgasm.org Studies have shown a strong increase (4- to 13-fold) in the mRNA abundance of BNBD5 in infected mammary glands compared to healthy ones. asm.org This induction is localized to the site of infection; uninfected quarters of the same udder show low BNBD5 mRNA levels, while severely infected quarters have high levels. asm.org This upregulation is part of a coordinated innate immune response that also involves an increase in the expression of pathogen recognition receptors like Toll-like receptor 2 (TLR2) and TLR4. asm.org The TLR/NF-κB pathway is a key regulator of beta-defensin expression in the mammary gland, although other pathways like the mitogen-activated protein kinase (MAPK) pathway also contribute. mdpi.comresearchgate.net

The presence of beta-defensins in milk not only serves to protect the mammary gland itself but may also play a role in the intestinal development of the neonate, although this remains an area for further research. frontiersin.org

Table 2: Research Findings on this compound in Mammary Gland Defense

Study FocusAnimal ModelKey Findings
BNBD5 expression in mastitisCattleMastitis strongly increased BNBD5 mRNA abundance (4- to 13-fold). asm.org
Localization of BNBD5CattleBNBD5 is predominantly expressed in mammary epithelial cells of the infected gland. asm.org
Regulation of BNBD5CattleExpression is induced by pathogens like E. coli and S. aureus. The TLR/NF-κB pathway is a crucial regulator. mdpi.comasm.org
Constitutive ExpressionCattleBNBD5 is constitutively expressed in healthy mammary glands, regardless of age or lactation status. mdpi.com

Investigation in Preclinical Models of Inflammatory Conditions (e.g., Inflammatory Bowel Disease Models, Skin Inflammation Models)

Preclinical models have been instrumental in elucidating the role of beta-defensins in inflammatory conditions like Inflammatory Bowel Disease (IBD) and skin inflammation.

In models of IBD, particularly those resembling Crohn's disease, alterations in beta-defensin expression are a notable feature. While Paneth cell-derived alpha-defensins are primarily implicated in ileal Crohn's disease, a decreased expression of human beta-defensin 1 (hBD1) has been associated with the colonic form of the disease. mdpi.comnih.gov In contrast, the expression of inducible beta-defensins, such as hBD-2 and its murine orthologue mBD-3, is often increased in the colonic epithelium in models of ulcerative colitis. nih.gov For example, in mouse models of chronic colitis (IL-2−/− mice and DSS-induced colitis), mBD-3 was strongly upregulated in the colonic epithelium during the chronic inflammatory phase. nih.gov This upregulation appears to be a consequence of the chronic inflammation driven by T-cell-released cytokines, including IL-17. nih.gov Interestingly, systemic administration of hBD2 has been shown to reduce colitis in various mouse models, suggesting a therapeutic potential. frontiersin.orgmdpi.com

In skin inflammation models, beta-defensins also show a complex pattern of expression. In a mouse model of atopic-like dermatitis, the expression of several beta-defensins was found to be significantly upregulated. nih.gov However, in human atopic dermatitis lesions, the expression of β-defensins is often found to be decreased, which is thought to be due to the local Th2-skewed cytokine environment. frontiersin.org This impaired expression may contribute to the increased susceptibility to skin infections seen in atopic dermatitis. nih.gov Conversely, in models of psoriasis, beta-defensin expression is typically induced. nih.gov This differential expression highlights the context-dependent role of beta-defensins in skin homeostasis and inflammation.

Table 3: Beta-Defensin Expression in Preclinical Inflammatory Models

Inflammatory Condition ModelAnimal ModelKey Beta-Defensin Findings
Inflammatory Bowel Disease (Colitis) IL-2-/- mice, DSS-induced colitis miceStrong upregulation of mBD-3 in the colonic epithelium during chronic inflammation. nih.gov
Inflammatory Bowel Disease (General) Various mouse modelsSystemic administration of hBD2 reduced colitis. frontiersin.orgmdpi.com
Atopic-like Dermatitis MC903-induced mouse modelSignificant upregulation of Defb14, Defb4, and Defb3 expression. nih.gov
Psoriasiform Dermatitis Imiquimod-induced mouse modelSignificant upregulation of Defb14, Defb4, and Defb3 expression. nih.gov

Research on this compound in Reproductive Biology and Fertility

Beta-defensins are highly expressed in the male and female reproductive tracts, where they play a dual role in host defense and fertility. oup.comnih.gov Their expression is often regulated by factors such as androgens and age. nih.gov

In the male reproductive tract, beta-defensins are crucial for protecting against infections that can threaten fertility. d-nb.info The epididymis, in particular, is a major site of beta-defensin expression, indicating their importance in sperm maturation. nih.govasiaandro.com These peptides contribute to the extensive modifications that sperm undergo on their surface to acquire fertilizing ability. researchgate.net While their antimicrobial function is clear, research has increasingly highlighted their role in reproductive processes like sperm motility and capacitation. oup.comd-nb.info For instance, some beta-defensins are known to coat the sperm surface. asiaandro.com It is hypothesized that during transit through the female reproductive tract, these defensins protect the sperm from infection and prevent premature activation. oup.com

In the female reproductive tract, beta-defensins are expressed in the endometrium, vagina, and cervix, contributing to the innate uterine defense mechanisms. nih.govfrontiersin.org Their expression can be hormonally dependent. nih.gov The presence of these peptides helps to protect against sexually transmitted infections and maintain a healthy reproductive environment. nih.govresearchgate.net

The significant role of beta-defensins in both immunity and sperm function within the reproductive tract underscores their importance for successful reproduction. oup.comnih.gov

Table 4: Functions of Beta-Defensins in Reproductive Biology

Reproductive TractFunctionSpecific Roles/Mechanisms
Male Host Defense & FertilityProtection against infections, contribution to sperm maturation, motility, and capacitation. nih.govd-nb.info
Female Host DefenseInnate defense in the endometrium, vagina, and cervix against pathogens. nih.govfrontiersin.org

Exploration of Anti-tumor Immunity in Animal Models

Research in animal models has revealed that beta-defensins can play a significant role in modulating anti-tumor immunity. frontiersin.orgmdpi.com Beyond their direct antimicrobial actions, certain beta-defensins act as immunoadjuvants, capable of bridging the innate and adaptive immune systems to generate an effective response against tumors. researchgate.net

One key mechanism is the ability of beta-defensins to act as chemoattractants for various immune cells. mdpi.comresearchgate.net For example, they can recruit immature dendritic cells (DCs), T cells, and monocytes to the tumor microenvironment. mdpi.comresearchgate.net By binding to receptors like CCR6 on immature DCs, beta-defensins can facilitate the uptake, processing, and presentation of tumor antigens, thereby initiating a specific anti-tumor immune response. frontiersin.org

In preclinical studies, using beta-defensins as part of a cancer vaccine strategy has shown promise. For instance, immunization with DNA constructs that fuse a non-immunogenic tumor antigen to murine beta-defensin 2 (mBD-2) has been shown to elicit potent protective and therapeutic anti-tumor immunity in mouse models of B-cell lymphoma. This approach successfully induced both humoral (antibody-based) and cellular (T-cell-based) immune responses. The fusion of the defensin to the tumor antigen effectively targets the antigen to dendritic cells, rendering an otherwise non-immunogenic antigen capable of stimulating a robust immune attack against the cancer. frontiersin.org

Furthermore, in models of colon and breast cancer, intratumoral expression of defensins has led to significant tumor growth inhibition, increased infiltration of cytotoxic T lymphocytes (CTLs), and enhanced specific humoral immune responses. researchgate.net These findings suggest that beta-defensins could be harnessed to enhance the efficacy of cancer immunotherapies. mdpi.comresearchgate.net

Table 5: Beta-Defensins in Preclinical Anti-Tumor Immunity Models

Cancer ModelAnimal ModelBeta-Defensin ApplicationOutcome
B-cell Lymphoma MiceImmunization with DNA fusion construct (tumor antigen + mBD-2). Elicited protective humoral and cellular anti-tumor immunity.
Colon & Breast Cancer MiceIntratumoral expression of a secretable form of HNP-1. researchgate.netTumor growth inhibition, increased CTL infiltration. researchgate.net
General MiceCo-administration of defensins with antigens. mdpi.comEnhanced antigen-specific immunoglobulin production. mdpi.com

Evolutionary Biology of Beta Defensins

Phylogenetic Origins and Divergence from Ancestral Defensins (e.g., Big Defensins)

The evolutionary roots of vertebrate defensins trace back to a primordial β-defensin, which is considered the common ancestor of all vertebrate defensin (B1577277) types. frontiersin.org This is supported by the presence of β-defensin genes across a wide range of vertebrates, including mammals, birds, reptiles, and fish, while α- and θ-defensins are absent in older vertebrate lineages like birds and fish. wikipedia.org This indicates that β-defensins predate the divergence of fish from tetrapods. physiology.org

Compelling evidence suggests that vertebrate β-defensins evolved from an ancestral molecule similar to "big defensins," which are found in invertebrates like mollusks, arthropods, and basal chordates such as amphioxus. wikipedia.orgfrontiersin.orgnih.govunits.it Big defensins are characterized by a unique structure composed of a hydrophobic N-terminal domain and a C-terminal domain that is structurally similar to β-defensins. asm.org The transition from this ancestral form to the modern vertebrate β-defensin involved the loss of the N-terminal domain, a process thought to have occurred through mechanisms like exon shuffling or intronization of exonic sequences. nih.govasm.orgresearchgate.net

The shared ancestry is supported by striking similarities in the gene structure and three-dimensional protein folding. nih.gov Both β-defensins and the C-terminal domain of big defensins are encoded by a single exon and share a conserved β-sheet structure stabilized by three identical disulfide bridges. nih.govresearchgate.net Furthermore, a positionally conserved intron at the 5' end of the region encoding this domain serves as a strong indicator of their shared evolutionary origin. frontiersin.org The phylogenetic distribution of big defensins suggests that the β-defensin domain itself is ancient, originating in the common ancestor of bilateral metazoans. nih.govresearchgate.net The retention of the hydrophobic N-terminal domain in some marine invertebrates is thought to confer stability and function in high-salt environments where the activity of vertebrate β-defensins is often impaired. units.itasm.org

Gene Duplication and Diversification Events

The vast array of β-defensin genes observed in vertebrates is a direct result of extensive gene duplication and subsequent diversification. physiology.orgmdpi.com This process has led to the formation of a large family of peptides that, despite having diverse amino acid sequences, maintain a nearly identical tertiary structure defined by the conserved six-cysteine motif and its characteristic disulfide bonding pattern (C1-C5, C2-C4, C3-C6). physiology.orgacademie-sciences.fr

Most mammalian β-defensin genes are organized in clusters on specific chromosomes and typically feature a two-exon structure. physiology.orgfrontiersin.org The first exon encodes a signal peptide, while the second exon codes for the mature, functional peptide. physiology.orgfrontiersin.org The evolutionary history of these gene clusters is marked by successive rounds of duplication that created numerous paralogous genes. frontiersin.orgnih.gov For instance, the main human β-defensin locus on chromosome 8p22-23 evolved through such duplication events, which occurred before the divergence of humans and baboons over 23 million years ago. frontiersin.orgnih.gov

Following duplication, the newly formed gene copies underwent rapid diversification, particularly in the second exon which encodes the mature peptide. physiology.orgnih.gov This contrasts with the relative stability observed in the first exon, which encodes the signal peptide. nih.gov This rapid divergence is a hallmark of neofunctionalization, where duplicated genes evolve new functions. This process of "birth-and-death" evolution, characterized by repeated gene duplication and loss, has resulted in species-specific clades and varying numbers of β-defensin genes across different vertebrate lineages. physiology.orgnih.gov

Selective Pressures and Adaptation (e.g., Positive Selection)

The evolution of the β-defensin gene family has been strongly influenced by selective pressures, most notably positive selection. nih.govresearchgate.net Positive selection, also known as Darwinian selection, favors new advantageous genetic variants and is evident when the rate of nonsynonymous (amino acid-altering) substitutions exceeds the rate of synonymous (silent) substitutions. nih.gov This process is a key driver of adaptation, particularly in genes involved in host-pathogen interactions. nih.govphysiology.org

Numerous studies have provided evidence for positive selection acting on β-defensin genes, especially within the second exon that encodes the mature peptide. physiology.orgnih.govresearchgate.net This rapid evolution is thought to be a direct response to the ever-changing landscape of pathogens, as the immune system adapts to new microbial threats. nih.gov The diversification driven by positive selection has likely expanded the antimicrobial spectrum of these peptides, allowing them to target a wide array of bacteria, fungi, and viruses. nih.gov For example, analysis of primate β-defensin genes reveals that positive selection has disproportionately favored changes in the charge of amino acid residues, a critical factor for the antimicrobial function of these cationic peptides. nih.gov

While strong positive selection occurred soon after the initial gene duplication events in an ancestral mammal, the evolutionary pressures have varied across different lineages. researchgate.net For instance, positive selection appears to have been more prevalent in the rodent lineage, coinciding with the emergence of new rodent-specific gene clades. researchgate.netoup.com In primates, the evolution has been more complex, with episodes of both positive and negative (purifying) selection shaping the gene repertoire. researchgate.net This dynamic interplay of selective forces underscores the adaptive significance of β-defensins in providing a flexible and robust first line of defense. academie-sciences.frnih.gov

Comparative Genomics of Beta-Defensin Repertoires Across Vertebrates

Comparative genomics has revealed both conserved features and remarkable diversity in β-defensin gene repertoires across vertebrate species. physiology.org While β-defensins are found in all vertebrates studied, their number and genomic organization vary significantly, reflecting distinct evolutionary paths shaped by species-specific challenges. physiology.orgfrontiersin.orgnih.gov

The number of β-defensin genes ranges from 13 in chickens to 29 in pigs, 38 in dogs, and 48 in humans and mice. physiology.orgfrontiersin.orgd-nb.info Cattle possess one of the most diverse repertoires identified to date, with at least 57 genes. physiology.org This expansion in cattle may be linked to selective pressures from herd living, which can facilitate rapid disease transmission. physiology.org

The genomic arrangement of these genes also differs. In birds, β-defensin genes are typically found in a single cluster, as seen on chromosome 3 in the chicken. physiology.orguu.nl In contrast, most mammals, including dogs, rats, mice, and cows, have their β-defensin genes organized into four distinct clusters. physiology.org In humans and chimpanzees, a primate-specific chromosomal inversion resulted in the splitting of one of these clusters, leading to a total of five clusters. physiology.org

Phylogenetic analyses show that while many β-defensins are evolutionarily conserved across species with clear orthologous relationships, there are also numerous examples of species-specific gene lineages. nih.govphysiology.org This indicates that many duplication events occurred after the divergence of major vertebrate groups. nih.gov For example, most lizard β-defensin genes form distinct lizard-specific lineages, and a majority of platypus β-defensins also form a unique lineage. nih.gov This pattern of conservation mixed with lineage-specific expansion highlights how the β-defensin family has been tailored to the specific immunological needs of different vertebrate hosts. physiology.orgnih.gov

Table 1: Comparative Overview of Beta-Defensin Gene Repertoires in Selected Vertebrates

SpeciesApproximate Gene CountGenomic OrganizationReference
Human (Homo sapiens)~485 gene clusters physiology.orgfrontiersin.org
Mouse (Mus musculus)~484 gene clusters physiology.orgfrontiersin.org
Cow (Bos taurus)~574 gene clusters physiology.org
Dog (Canis lupus familiaris)~384 gene clusters physiology.orgfrontiersin.org
Pig (Sus scrofa)~294 gene clusters physiology.orgfrontiersin.orgresearchgate.net
Chicken (Gallus gallus)~13-141 gene cluster physiology.orgfrontiersin.orguu.nl

Species-Specific Expansions and Functional Specialization

A key feature of β-defensin evolution is the occurrence of species-specific gene expansions, which often lead to new or specialized functions beyond direct antimicrobial activity. physiology.orgnih.gov These expansions are driven by the unique selective pressures faced by different species, such as specific pathogens or reproductive strategies. physiology.orgphysiology.org

The platypus (Ornithorhynchus anatinus) provides a fascinating example of functional specialization. In addition to their immune role, some platypus β-defensin genes have been repurposed through gene duplication and diversification to function as venom peptides. oup.comcapes.gov.brresearchgate.net These venom defensin-like peptides are major components of the venom delivered by spurs on the male's hind legs. capes.gov.br Interestingly, this represents a case of convergent evolution, as the venom peptides in some reptiles have a similar structure but evolved independently from a common β-defensin ancestor. oup.comcapes.gov.brsouthernfriedscience.com

In cattle, the significant expansion of the β-defensin gene family appears to be linked not only to immunity but also to reproduction. physiology.org A specific cluster of bovine β-defensin genes on chromosome 13 is preferentially expressed in reproductive tissues, suggesting a role in protecting the reproductive tract and gametes from infection. physiology.org Similarly, in rodents and other mammals, many β-defensins are highly expressed in the male reproductive tract, particularly the epididymis, where they play roles in sperm maturation and function. physiology.orgoup.com

In primates, the evolution of the β-defensin locus on chromosome 8 has been characterized by duplication events followed by substantial divergence, creating a diverse cluster of paralogous genes before the human-baboon split. frontiersin.orgnih.gov This diversification, driven by positive selection, has led to a wide array of peptides with potentially specialized roles in innate immunity. nih.gov The high degree of sequence variation, even among closely related family members, points to extensive specialization and species-specific adaptation of β-defensins. physiology.org

Advanced Research Methodologies and Approaches for Beta Defensin 5 Study

Bioinformatic and Computational Genomics Approaches

Bioinformatic and computational genomics are instrumental in identifying and characterizing beta-defensin genes across different species. Techniques like the Basic Local Alignment Search Tool (BLAST) and Hidden Markov Models (HMMs) have been pivotal in discovering novel beta-defensin genes, including those with atypical cysteine motifs. maynoothuniversity.ieatsjournals.org

Hidden Markov Models (HMMs): HMMs are probabilistic models that can identify conserved patterns in biological sequences. Researchers have constructed HMM profiles based on the common features of known β-defensin peptides to search genomic and proteomic databases for new family members. atsjournals.orgoup.com This approach has successfully identified new human β-defensin genes by searching against ORFeome-based peptide databases. atsjournals.org For instance, HMM analysis led to the identification of six novel β-defensin exon 2-like sequences in the murine genome. oup.com

BLAST (Basic Local Alignment Search Tool): BLAST is a fundamental tool for comparing primary biological sequence information. It has been used to identify homologous β-defensin sequences across different species, such as in sheep, by searching against reference genomes. ul.ie However, due to the small size and sequence diversity of β-defensins, BLAST searches can sometimes miss significant hits, making HMMs a valuable complementary tool. maynoothuniversity.ie

Computational Search Strategy: A computational search strategy combining these tools has been effectively used to discover conserved beta-defensin gene clusters. oup.com This involves using known defensin (B1577277) sequences to search genomic databases, followed by manual completion and verification of the identified sequences. ul.ie

Table 1: Bioinformatic Tools in Beta-Defensin 5 Research
Tool/ApproachApplication in this compound ResearchKey Findings/Advantages
Hidden Markov Models (HMMs)Discovery of novel beta-defensin genes by identifying conserved sequence motifs. atsjournals.orgoup.comoup.comCan identify divergent family members that may be missed by simple homology searches. maynoothuniversity.ie Led to the discovery of new human and murine beta-defensins. atsjournals.orgoup.com
BLASTIdentification of homologous beta-defensin sequences in different species. ul.ieFundamental for initial homology searches and comparative genomics. ul.ie
Computational Search StrategyIntegrated approach combining tools like BLAST and HMMs for comprehensive gene discovery. oup.comEnables the identification and characterization of entire gene clusters. oup.com

Gene Expression Profiling Techniques

Understanding the regulation of this compound expression is crucial to deciphering its role in health and disease. Various techniques are employed to quantify its mRNA levels in different tissues and under diverse conditions.

Quantitative Real-Time PCR (qPCR): qPCR is a widely used method to measure gene expression levels with high sensitivity and specificity. It has been used to study the expression of β-defensin genes in various tissues, such as the reproductive tissues of rams and in response to bacterial infection in cell lines. researchgate.netiiarjournals.org For example, qPCR was used to measure DEFB1B mRNA expression in human gastric mucosal tissues. plos.org

RNA-seq and Transcriptomics: RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel transcripts and the quantification of expression levels of all genes, including beta-defensins. Transcriptomic analysis of buck testes and epididymal caput revealed the expression of numerous β-defensins, with some showing tissue-specific expression patterns. xmsyxb.com

Northern Blot Analysis: While largely superseded by qPCR and RNA-seq, Northern blotting has been used historically to study β-defensin gene expression in response to stimuli like lipopolysaccharide (LPS) in bovine alveolar macrophages. nih.gov

In Situ Hybridization: This technique allows for the localization of specific mRNA sequences within a tissue section, providing spatial information about gene expression. It has been used to demonstrate the tissue- and cell-specific expression of novel β-defensin genes in the lung. atsjournals.org

Table 2: Gene Expression Profiling Techniques for this compound
TechniqueApplicationExample Finding
Quantitative Real-Time PCR (qPCR)Quantifying mRNA levels of beta-defensins in various tissues and cell lines. researchgate.netiiarjournals.orgHBD2 mRNA expression is induced in gastric biopsy specimens from patients with H. pylori infection. plos.org
RNA-seq/TranscriptomicsComprehensive analysis of gene expression, including the discovery of novel beta-defensin transcripts. xmsyxb.comIdentified 33 β-defensins expressed in the epididymal caput of adult bucks, with 21 showing specific expression in this tissue. xmsyxb.com
Northern Blot AnalysisDetecting and quantifying beta-defensin mRNA in response to inflammatory stimuli. nih.govDemonstrated the induction of β-defensin gene expression in bovine alveolar macrophages by LPS. nih.gov
In Situ HybridizationVisualizing the spatial distribution of beta-defensin mRNA within tissues. atsjournals.orgConfirmed the cell-specific expression of DEFB106 in the lung. atsjournals.org

Proteomics and Structural Biology Techniques

Determining the structure of this compound is essential for understanding its mechanism of action. Proteomic and structural biology techniques provide insights into the peptide's three-dimensional conformation and post-translational modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides and small proteins in solution. The structure of many β-defensins has been solved using NMR, revealing a characteristic triple-stranded, antiparallel β-sheet. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the mature peptide and to identify post-translational modifications. For instance, MS was used to analyze the actual mature peptide of Nile tilapia β-defensin, which was found to be slightly different from the predicted sequence. nih.gov

X-ray Crystallography: While more commonly used for larger proteins, X-ray crystallography can also be used to determine the high-resolution structure of β-defensins, often in a crystalline state.

Molecular Dynamics (MD) Simulations: Computational MD simulations are used to study the dynamics and interactions of β-defensins with bacterial membranes at an atomic level. plos.org These simulations have provided insights into how peptides like human α-defensin 5 (HD5) bind to and disrupt the lipopolysaccharide (LPS) layer of Gram-negative bacteria. mdpi.comnih.gov

In Vitro Cell Culture Models

In vitro cell culture models are indispensable for studying the cellular responses to and the regulation of this compound in a controlled environment.

Epithelial Cells: Primary and immortalized epithelial cell lines from various tissues, such as the cornea, gingiva, and intestines, are commonly used. nih.govtandfonline.com For example, human corneal epithelial cells have been used to study the signaling pathways involved in HBD9 expression. nih.gov Caco-2 cells, a human colon adenocarcinoma cell line that can differentiate into a model of the small intestinal epithelium, have been used to study the secretion of α-defensin 5. jst.go.jp

Immune Cells: Immune cells like macrophages and dendritic cells are used to investigate the immunomodulatory functions of β-defensins. tandfonline.com Studies have shown that β-defensins can induce the secretion of cytokines like IL-6 from dendritic cells. tandfonline.com

Organoids: Three-dimensional organoid cultures, which more closely mimic the in vivo tissue architecture, are increasingly being used. Dento-epithelial organotypic models have been employed to study the secretion patterns of β-defensins in response to bacterial infection. tandfonline.com Intestinal organoids have been used to demonstrate that human α-defensin 5 fragments and human β-defensin 2 induce the expression of host defense peptides through the Myd88 signaling pathway. mdpi.com

Co-culture Systems: Co-culturing different cell types, such as oral squamous cell carcinoma cells with fibroblasts, allows for the investigation of intercellular signaling and its effect on β-defensin expression. iiarjournals.org

In Vivo Animal Models

Animal models are crucial for understanding the physiological roles of this compound in a whole-organism context.

Knockout Mice: Mice with a targeted deletion of a specific β-defensin gene (knockout mice) can reveal the non-redundant functions of that peptide in host defense and other physiological processes.

Transgenic Models: Transgenic mice expressing a human defensin, such as human defensin 5 (HD-5), have been developed to study its in vivo function. nih.gov These models have shown that HD-5 expression in Paneth cells confers significant resistance to oral challenge with virulent Salmonella typhimurium. nih.gov

Infection Models: Animal models of infection, such as inducing periodontal disease in rats with Actinobacillus actinomycetemcomitans, are used to study the expression of β-defensins in response to pathogenic challenge. nih.gov In such models, the expression of rat β-defensins 1 and 2 was shown to increase in the gingival epithelium following infection. nih.gov

Cancer Models: Animal models of cancer, such as subcutaneous implantation of lung carcinoma cells in mice, have been used to investigate the anticancer activity of β-defensins. iiarjournals.org

Molecular Interaction Studies

Investigating the molecular interactions of this compound with its targets is key to understanding its biological activities.

Receptor Binding Assays: These assays are used to identify and characterize the receptors through which β-defensins exert their immunomodulatory effects. For example, β-defensins are known to interact with chemokine receptors like CCR6. xmsyxb.com

Protein-Protein Interaction Studies: Techniques like co-immunoprecipitation and in silico molecular docking are used to study the direct interaction between β-defensins and other proteins. For example, studies have shown a direct interaction between human beta-defensin 3 (HBD3) and the LDL receptor-related protein-5 (LRP5). frontiersin.org

Membrane Interaction Studies: The antimicrobial activity of β-defensins is largely attributed to their ability to interact with and disrupt microbial membranes. mdpi.com Molecular dynamics simulations are used to model the interaction of β-defensins with lipid bilayers, revealing that electrostatic interactions between positively charged residues on the defensin and negatively charged components of the bacterial membrane are crucial. plos.org

Epigenetic Research Methodologies

Epigenetic mechanisms play a significant role in regulating the expression of β-defensin genes.

Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique used to investigate the interaction of proteins, such as transcription factors and modified histones, with specific regions of DNA. ChIP has been used to study the epigenetic regulation of the IL-8 and β-defensin genes in human keratinocytes in response to Malassezia furfur. researchgate.net Studies have shown that the expression of DEFB1 is associated with specific histone marks. nih.gov

DNA Methylation Analysis: The methylation status of CpG islands in the promoter regions of β-defensin genes can influence their expression. Studies have investigated the methylation levels of the promoters of beta-defensin genes in gastric biopsy specimens from patients with and without Helicobacter pylori infection. plos.org

High-Throughput Screening (HTS) for Epigenetic Compounds: HTS assays have been developed to screen for epigenetic compounds that can induce the expression of β-defensin genes. A stable luciferase reporter cell line under the control of the DEFB1 gene promoter has been used to identify histone deacetylase inhibitors (HDACi) as potent inducers of β-defensin expression. nih.gov

Future Research Directions and Translational Potential Preclinical

Unraveling Undiscovered Mechanisms and Signaling Pathways

While the general mechanisms of beta-defensin induction are increasingly understood, the specific signaling cascades initiated by Beta-defensin 5 upon interaction with host cells are not fully mapped. The induction of beta-defensins is often mediated by the recognition of microbial components, such as lipopolysaccharide (LPS), through pattern recognition receptors like Toll-like receptors (TLRs). nih.govmdpi.com This recognition typically triggers downstream signaling pathways, with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways playing crucial roles in upregulating defensin (B1577277) gene expression. nih.govmdpi.comnih.gov

Future research must move beyond induction and focus on the direct signaling effects of the BD-5 peptide itself. Studies on porcine β-defensin 5 (pBD-5) have already provided intriguing insights, revealing that its application to host cells during a bacterial challenge leads to the downregulation of key immune-related pathways, including the IL-17, TLR, and NOD-like receptor signaling pathways. nih.gov This suggests an active immunomodulatory role rather than a simple antimicrobial one. Conversely, the same study noted an upregulation of metabolic pathways, hinting at a complex interplay between immunity and cellular metabolism orchestrated by the peptide. nih.gov Unraveling these undiscovered mechanisms will be critical to understanding its full biological function.

Table 1: Observed Pathway Modulation by Porcine this compound (pBD-5) in Intestinal Cells

Pathway CategorySpecific PathwayObserved Effect of pBD-5 TreatmentPotential Implication
Immune SignalingIL-17 SignalingDownregulatedAttenuation of inflammatory response
Immune SignalingToll-like Receptor (TLR) SignalingDownregulatedModulation of innate immune activation
Immune SignalingNOD-like Receptor SignalingDownregulatedRegulation of inflammasome activity
MetabolicRibosomeUpregulatedEnhancement of protein synthesis
MetabolicProtein Digestion and AbsorptionUpregulatedIncreased cellular resource utilization

Data sourced from a study on the effects of pBD-5 on host intestinal response to Brachyspira hyodysenteriae infection. nih.gov

Exploring Novel Immunomodulatory Properties

Beyond direct microbicidal action, beta-defensins are recognized as multifunctional peptides that bridge the innate and adaptive immune systems. frontiersin.orgfrontiersin.org They act as chemoattractants for a variety of immune cells, including immature dendritic cells and memory T cells, often by interacting with chemokine receptors like CCR6. mdpi.comspandidos-publications.com This chemotactic ability is a key immunomodulatory function that facilitates a coordinated immune response at sites of infection or inflammation.

The potential for this compound to exhibit novel immunomodulatory properties is a promising area of preclinical research. Evidence from other beta-defensins shows they can have both pro-inflammatory and immunosuppressive effects depending on the context, concentration, and cellular environment. frontiersin.orgkarger.com For instance, some beta-defensins induce pro-inflammatory cytokines, while others can dampen the inflammatory cascade. frontiersin.orgfrontiersin.org Research on pBD-5 has shown it can reduce the number of differentially expressed genes in host cells when exposed to a pathogen, suggesting a stabilizing or inflammation-dampening effect. nih.gov Future studies should explore whether BD-5 can selectively recruit specific immune cell subsets, influence the polarization of macrophages, or modulate the cytokine and chemokine secretion profile of epithelial cells in response to different stimuli.

Developing this compound-Inspired Peptides as Alternatives to Conventional Antimicrobials (Preclinical Focus)

The rise of multidrug-resistant (MDR) bacteria presents a severe threat to global health, making the development of new antimicrobial agents a priority. nih.govnih.gov Antimicrobial peptides (AMPs), including beta-defensins, are considered promising alternatives to conventional antibiotics due to their unique mechanisms of action, which often involve direct disruption of microbial membranes. prospecbio.comresearchgate.net

While full-length defensins can be challenging and costly to produce, research has focused on designing smaller, synthetic peptides based on the active regions of natural molecules. nih.govscience.gov For example, a peptide derived from the γ-core of a human β-defensin was shown to be highly active against MDR bacterial strains and stable in human serum. nih.gov This approach could be applied to this compound. By identifying the key structural motifs responsible for any inherent antimicrobial or membrane-interacting properties, it may be possible to design novel, smaller peptides. These BD-5-inspired molecules could be optimized for enhanced stability, reduced cytotoxicity, and potent activity against a broad spectrum of pathogens, offering a new preclinical strategy in the fight against antibiotic resistance. researchgate.netmdpi.com

Investigating this compound as a Research Tool for Immune Regulation

The complex functions of beta-defensins make them valuable tools for investigating the intricacies of the immune system. mdpi.com Because they can modulate cell migration, proliferation, and cytokine production, they can be used to probe cellular and molecular pathways in various experimental models. spandidos-publications.commdpi.com

This compound, with its demonstrated ability to modulate both immune and metabolic pathways in porcine models, is particularly well-suited as a research tool. nih.gov It can be used in preclinical studies to explore the crosstalk between host metabolism and the immune response during infection. By applying synthetic BD-5 to cell cultures or in animal models, researchers can investigate how it influences immune cell differentiation, the resolution of inflammation, and epithelial barrier function. mdpi.com This allows for a deeper understanding of the fundamental mechanisms that maintain homeostasis at mucosal surfaces and how these are dysregulated in disease.

Further Comparative Studies Across Diverse Species

The beta-defensin gene family has undergone significant evolution, with notable variations in gene number and arrangement across different species. physiology.orgresearchgate.net This diversity is thought to be driven by different pathogenic pressures and genetic drift. physiology.org For example, current estimates of β-defensin genes range from 14 in chickens to 48 in mice and humans, with cattle having a particularly diverse repertoire of at least 57 genes. frontiersin.orgphysiology.org These genes are often found in clusters on chromosomes, and their expression patterns can be highly species- and tissue-specific. researchgate.netphysiology.org

Further comparative studies focusing on this compound orthologs are essential. Such research can reveal how its function may have diverged between species. For instance, some defensins that are widely expressed in the mouse reproductive and urinary systems are restricted to the male reproductive tract in primates. physiology.org Understanding these differences is crucial for selecting appropriate animal models for preclinical studies and for appreciating the evolutionary adaptations of innate immunity. Comparing the structure, expression, and immunomodulatory functions of the BD-5 ortholog in species ranging from reptiles to primates could provide significant insights into its core conserved functions versus its species-specific adaptations. biorxiv.org

Table 2: Estimated Number of Beta-Defensin Genes in Various Species

SpeciesCommon NameEstimated β-Defensin Gene Count
Gallus gallusChicken14
Sus scrofaPig29
Pan troglodytesChimpanzee33
Canis lupus familiarisDog38
Mus musculusMouse48
Homo sapiensHuman48
Bos taurusCattle57+

Gene counts are estimates based on genomic analyses and are subject to change with improved genome annotation. frontiersin.orgphysiology.orgresearchgate.net

Compound and Gene Name Reference Table

NameType
This compound (BD-5)Peptide
Porcine β-defensin 5 (pBD-5)Peptide
Lipopolysaccharide (LPS)Molecule
IL-17Cytokine
CCR6Receptor
NF-κBProtein Complex / Transcription Factor
MAPKProtein Family

Q & A

Q. How can single-cell RNA sequencing (scRNA-seq) refine our understanding of this compound’s cell-specific roles in heterogeneous tissues?

  • Methodological Answer : Profile defensin expression across cell subtypes (e.g., epithelial vs. immune cells) using 10x Genomics platforms. Validate with spatial transcriptomics or multiplex FISH. Address dropout effects via imputation algorithms (e.g., MAGIC) and compare with bulk RNA-seq data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.